Lipophilicity (LogP) of 8-Methyl-1-oxa-5-azaspiro[5.5]undecane vs. Unsubstituted Parent Compound
The 8-methyl group increases the lipophilicity of the spirocyclic scaffold. The target compound, 8-Methyl-1-oxa-5-azaspiro[5.5]undecane, has a predicted XLogP3 value of 1.9 [1]. In comparison, the unsubstituted parent compound, 1-Oxa-5-azaspiro[5.5]undecane, has a calculated LogP of 1.6567 .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 1.9 (XLogP3) |
| Comparator Or Baseline | 1-Oxa-5-azaspiro[5.5]undecane, LogP: 1.6567 |
| Quantified Difference | Δ +0.2433 Log units |
| Conditions | In silico prediction |
Why This Matters
This quantifiable difference in lipophilicity can affect a compound's permeability and solubility, which are critical parameters for absorption and distribution in biological systems, guiding selection for specific drug design projects.
- [1] Kuujia. Cas no 85609-18-3 (8-methyl-1-oxa-5-azaspiro5.5undecane). Accessed 2026. View Source
